A Technical Guide to (2S)-2-methyl-1-(oxan-4-yl)piperazine: Synthesis, Safety, and Applications in Drug Discovery
A Technical Guide to (2S)-2-methyl-1-(oxan-4-yl)piperazine: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2S)-2-methyl-1-(oxan-4-yl)piperazine, a chiral heterocyclic compound with significant potential in medicinal chemistry. As a novel, non-commercial entity, this document outlines its identification, a representative safety and handling profile based on analogous structures, plausible synthetic routes, and its prospective applications in drug development.
Compound Identification and Physicochemical Properties
As of the latest literature review, a specific CAS number has not been assigned to (2S)-2-methyl-1-(oxan-4-yl)piperazine, indicating its status as a novel chemical entity. For research and documentation purposes, it is crucial to reference the CAS numbers of its constituent building blocks:
| Component | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2S)-2-Methylpiperazine | 109-07-9[1][2][3][4] | C₅H₁₂N₂ | 100.16[1] |
| 1-(Oxan-4-ylmethyl)piperazine (Analogue) | 787518-60-9[5] | C₁₀H₂₀N₂O | 184.28[6] |
| 1-(Oxan-4-yl)piperazine dihydrochloride (Analogue) | 790223-65-3[7] | C₉H₂₀Cl₂N₂O | 243.17 |
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and target engagement.[8][9][10] The inclusion of a chiral center at the 2-position and an oxane substituent introduces specific steric and electronic features that can be exploited for selective interactions with biological targets.
Representative Safety and Handling Profile
A formal Safety Data Sheet (SDS) for (2S)-2-methyl-1-(oxan-4-yl)piperazine is not available. The following safety profile is a composite based on the known hazards of its structural analogues, primarily 2-methylpiperazine and N-substituted piperazines.[11][12][13][14][15][16][17][18][19][20][21][22]
2.1. Hazard Identification
Based on analogous compounds, (2S)-2-methyl-1-(oxan-4-yl)piperazine is anticipated to be classified as:
-
Flammable Solid/Liquid: Piperazine derivatives can be flammable.[1][11][13][15][16][17][20]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][15][16][19][20]
-
Serious Eye Damage/Irritation: Risk of serious damage to eyes.[11][13][15][16][19][20]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][13][15][19]
-
Respiratory/Skin Sensitization: May cause sensitization by inhalation or skin contact.[11][19]
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
| Precautionary Area | Recommended Actions |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14][16][21] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[13][15][16][21] For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1][17] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12][14] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14] Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14] Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14] Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14] |
2.3. Emergency Procedures
In case of a spill, evacuate the area and ensure adequate ventilation.[11][16] Wear appropriate PPE.[11][16] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
Synthesis and Characterization
The synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine can be approached through several established methods for the N-alkylation of piperazines.[23][24] A plausible and efficient synthetic strategy involves the reductive amination of (2S)-2-methylpiperazine with oxan-4-one.
3.1. Proposed Synthetic Workflow
Caption: Proposed synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine via reductive amination.
3.2. Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of (2S)-2-methylpiperazine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added oxan-4-one (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired (2S)-2-methyl-1-(oxan-4-yl)piperazine.
3.3. Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a cornerstone in the design of a wide range of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer.[8][9][10][25] The unique structural features of (2S)-2-methyl-1-(oxan-4-yl)piperazine make it a promising building block for the synthesis of novel drug candidates.
4.1. Rationale for Use in Drug Design
-
Modulation of Physicochemical Properties: The piperazine ring can improve aqueous solubility and oral bioavailability.
-
Target Interaction: The two nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can be optimized for binding to specific protein targets.
-
Stereochemical Control: The (2S)-methyl group provides a chiral handle for stereospecific interactions, which can lead to improved potency and reduced off-target effects.
-
Vector for Further Functionalization: The secondary amine of the piperazine ring allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
4.2. Potential Therapeutic Areas
Derivatives of (2S)-2-methyl-1-(oxan-4-yl)piperazine could be investigated for a range of pharmacological activities, including but not limited to:
-
Antipsychotics and Antidepressants: Many drugs in this class contain a piperazine moiety.[8][10]
-
Anticancer Agents: Piperazine derivatives have shown promise as kinase inhibitors and other anticancer therapies.[9]
-
Antimicrobial Agents: The piperazine scaffold is found in several antibacterial and antifungal compounds.[10][25]
4.3. Workflow for a Drug Discovery Program
Caption: A logical workflow for utilizing the scaffold in drug discovery.
Conclusion
(2S)-2-methyl-1-(oxan-4-yl)piperazine represents a valuable, albeit novel, building block for medicinal chemistry and drug discovery. While a dedicated CAS number and SDS are not yet available, a comprehensive understanding of its synthesis and a representative safety profile can be established through the analysis of its structural components and related compounds. Its unique combination of a chiral piperazine core and an oxane moiety offers significant opportunities for the development of new therapeutic agents with improved pharmacological profiles. Researchers are encouraged to explore the synthesis and derivatization of this promising scaffold to unlock its full potential in the quest for novel medicines.
References
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]
-
ResearchGate. Assembly of 2-substituted piperazines 1 (a) and fused piperazine... Available at: [Link]
-
Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
Antibodies-Online. 2-Methylpiperazine. Available at: [Link]
-
The Good Scents Company. 2-Methylpiperazine. Available at: [Link]
-
Bentham Science. Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Available at: [Link]
-
PubMed. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Available at: [Link]
-
NextSDS. 1-[(oxan-4-yl)methyl]piperazine — Chemical Substance Information. Available at: [Link]
-
Bond Chemicals Ltd. N-Methylpiperazine Safety Data Sheet. Available at: [Link]
-
Pharmaffiliates. 2-Methylpiperazine. Available at: [Link]
-
ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]
- Google Patents. Preparation of n-substituted piperazines.
-
Cole-Parmer. Material Safety Data Sheet - 2-Methylpiperazine, 98%. Available at: [Link]
-
Anmol Chemicals. N-Methylpiperazine SDS of Manufacturers. Available at: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
Wikipedia. Substituted piperazine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
SD Fine-Chem Limited. N-METHYLPIPERAZINE GHS Safety Data Sheet. Available at: [Link]
-
MOLBASE. 1-(oxan-4-yl)piperazine,dihydrochloride. Available at: [Link]
-
PubMed Central. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: [Link]
-
ACS Publications. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Available at: [Link]
-
Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic. Available at: [Link]
-
ResearchGate. Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]
Sources
- 1. 2-Methylpiperazine 95 109-07-9 [sigmaaldrich.com]
- 2. scent.vn [scent.vn]
- 3. 2-Methylpiperazine, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nextsds.com [nextsds.com]
- 6. 1-(Oxan-4-ylmethyl)piperazine - CAS:787518-60-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. 1-(oxan-4-yl)piperazine,dihydrochloride price & availability - MOLBASE [molbase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. leap.epa.ie [leap.epa.ie]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. N-Methylpiperazine SDS of Manufacturers [pharmacopeia.mubychem.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. mmbio.byu.edu [mmbio.byu.edu]
- 19. tcichemicals.com [tcichemicals.com]
- 20. lobachemie.com [lobachemie.com]
- 21. acrospharma.co.kr [acrospharma.co.kr]
- 22. chemicalbook.com [chemicalbook.com]
- 23. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
